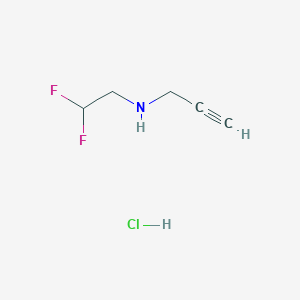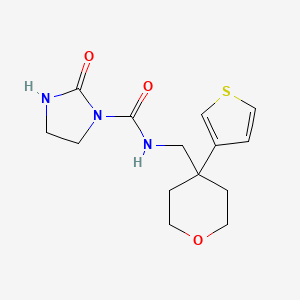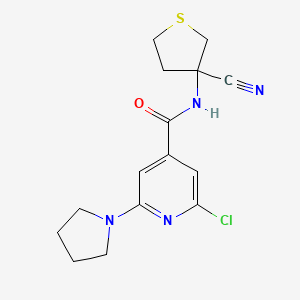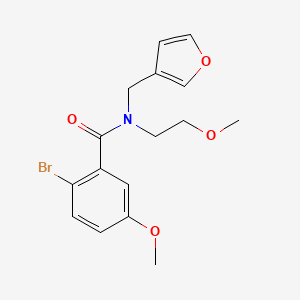![molecular formula C25H22N4O2S B2866898 N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 750617-05-1](/img/structure/B2866898.png)
N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a tetrahydrothienoquinoline structure. These types of structures are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The pyridine ring, for example, is a common site for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, its solubility might be affected by the presence of polar functional groups .Scientific Research Applications
Structural Analysis and Synthesis Techniques
Research on compounds structurally related to N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves detailed structural analysis using various spectroscopic methods. For instance, the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of related compounds provide insights into their molecular geometry and electronic properties. Spectral characterization includes FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, while X-ray diffraction confirms their 3D structures (Polo-Cuadrado et al., 2021).
Biological Activities and Potential Therapeutic Uses
Compounds within this family exhibit a range of biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. These properties make them candidates for treating conditions such as Alzheimer's disease. Their synthesis from readily available precursors via Friedländer condensation demonstrates their potential for pharmaceutical applications (Marco Jl & C. Mc, 2003).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds related to N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been synthesized and tested for antimicrobial and antitumor activities. These compounds have shown high efficiency based on in vitro screening against various pathogenic bacteria, fungi, and cancer cell lines, highlighting their potential as antimicrobial and antitumor agents (Khalifa et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-14(30)15-6-4-8-17(12-15)28-24(31)23-22(26)21-20(16-7-5-11-27-13-16)18-9-2-3-10-19(18)29-25(21)32-23/h4-8,11-13H,2-3,9-10,26H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWIBGJADLYKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)



![6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide](/img/structure/B2866834.png)


![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)
